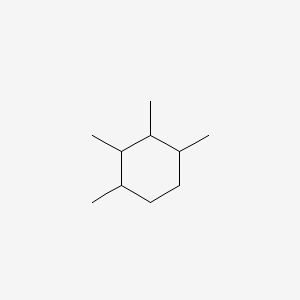

1,2,3,4-Tetramethylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3726-45-2 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

1,2,3,4-tetramethylcyclohexane |

InChI |

InChI=1S/C10H20/c1-7-5-6-8(2)10(4)9(7)3/h7-10H,5-6H2,1-4H3 |

InChI Key |

OOQVBBNTNKHXSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetramethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetramethylcyclohexane, a saturated cyclic hydrocarbon, presents a foundational structure in organic chemistry. Its stereoisomerism and conformational dynamics offer a rich area for stereochemical studies. While direct applications in drug development are not widely documented, its rigid cyclohexane (B81311) core serves as a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its stereochemical aspects.

Chemical and Physical Properties

This compound is a cycloalkane with the chemical formula C₁₀H₂₀ and a molecular weight of 140.2658 g/mol .[1] Its properties are influenced by the spatial arrangement of the four methyl groups on the cyclohexane ring, leading to various stereoisomers. The cis-isomer, in particular, is recognized as a meso compound due to the presence of a plane of symmetry despite having chiral centers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3726-45-2 | [1][2] |

| Molecular Formula | C₁₀H₂₀ | [1] |

| Molecular Weight | 140.2658 g/mol | [1] |

| Boiling Point | 160.4 °C at 760 mmHg | |

| Melting Point | -84.33 °C (estimated) | |

| Density | 0.752 g/cm³ | |

| Refractive Index | 1.413 |

Synthesis of this compound

The primary synthetic route to this compound is the catalytic hydrogenation of 1,2,3,4-tetramethylbenzene (B1201564). This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

Experimental Protocol: Catalytic Hydrogenation of 1,2,3,4-Tetramethylbenzene

Materials:

-

1,2,3,4-Tetramethylbenzene (Prehnitene)

-

Hydrogen gas (H₂)

-

Catalyst: 5% Ruthenium on Carbon (Ru/C) or Platinum(IV) oxide (PtO₂)

-

Solvent: Ethanol or Glacial Acetic Acid

-

High-pressure autoclave or a similar hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Catalyst Preparation and Reactor Setup: In a high-pressure autoclave, place the catalyst (e.g., 5% Ru/C, typically 1-5 mol% relative to the substrate).

-

Charging the Reactor: Add the solvent (ethanol or glacial acetic acid) to the autoclave, ensuring the catalyst is submerged. Then, add the 1,2,3,4-tetramethylbenzene to the solvent.

-

Hydrogenation: Seal the autoclave and purge it with nitrogen gas to remove any air. Subsequently, purge the system with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (typically 70-100 atm).

-

Reaction Conditions: Heat the mixture to the reaction temperature (typically 100-150 °C) with continuous stirring. The progress of the reaction can be monitored by observing the decrease in hydrogen pressure.

-

Reaction Work-up: Once the hydrogen uptake ceases, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Open the autoclave and filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of the solvent to ensure complete recovery of the product.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions:

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated fume hood, and all sources of ignition must be eliminated.

-

High-pressure autoclaves should be operated by trained personnel, and all safety guidelines provided by the manufacturer must be strictly followed.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Spectroscopic Data

The structure of this compound and its stereoisomers can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a key technique for determining the number of non-equivalent carbon atoms and providing information about the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic C-H stretching and bending vibrations for saturated hydrocarbons.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to separate the different isomers and determine their molecular weight.

Conformational Analysis

The conformational landscape of this compound is complex due to the presence of four methyl substituents. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. The relative stability of the different conformers is determined by the steric interactions between the methyl groups, particularly the 1,3-diaxial interactions.

A general workflow for the conformational analysis of substituted cyclohexanes, including this compound, is outlined below.

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activity or direct applications of this compound in drug development. However, the rigid and well-defined three-dimensional structure of the tetramethylcyclohexane scaffold makes it an interesting building block for the synthesis of new chemical entities. The conformational locking provided by the methyl groups can lead to higher selectivity for biological targets. Further research is needed to explore the potential of this compound derivatives as bioactive molecules.

Conclusion

This technical guide has provided a detailed overview of the key properties, synthesis, and conformational aspects of this compound. While its direct biological applications are yet to be fully elucidated, its value as a structural motif in medicinal chemistry is noteworthy. The provided experimental protocol for its synthesis offers a practical guide for researchers. Future investigations into the biological activities of its derivatives could open new avenues for drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetramethylcyclohexane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the stereoisomers of 1,2,3,4-tetramethylcyclohexane. Due to the limited availability of comprehensive experimental data for each distinct stereoisomer, this document consolidates available data and outlines the standard methodologies for the determination of key physical properties.

Stereoisomerism in this compound

This compound is a saturated cyclic hydrocarbon with four stereocenters, leading to a number of possible stereoisomers. These isomers arise from the different spatial arrangements of the four methyl groups relative to the cyclohexane (B81311) ring. The cis/trans relationship between adjacent methyl groups, as well as the overall spatial arrangement, gives rise to distinct diastereomers and enantiomers, each with unique physical properties. The complexity of these relationships is best visualized through a logical diagram.

Caption: Logical relationships between stereoisomers of this compound.

Physical Property Data

The following table summarizes the available quantitative data for the physical properties of this compound isomers. It is important to note that much of the available data does not specify the stereoisomer and is likely for a mixture of isomers under the general CAS number 3726-45-2. Where data for a specific isomer is available, it is noted.

| Physical Property | Value | Isomer Specification | Source |

| Boiling Point | 160.4 °C at 760 mmHg | Not Specified | [1] |

| 170 °C | 1r,2c,3t,4c | [2] | |

| Melting Point | -84.33 °C (estimate) | Not Specified | [1] |

| Density | 0.752 g/cm³ | Not Specified | [1] |

| Refractive Index | 1.413 | Not Specified | [1] |

| Molecular Weight | 140.27 g/mol | All Isomers | [3][4][5][6][7][8] |

| Flash Point | 40.5 °C | Not Specified | [1] |

| LogP | 3.32460 | Not Specified | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of physical properties of specific this compound isomers are not widely published. However, standard methodologies for characterizing liquid hydrocarbons are well-established.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the this compound isomers, a standard method would involve distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Density Measurement

The density of a liquid is its mass per unit volume. For hydrocarbons like the isomers of this compound, a pycnometer or a digital density meter would be used.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample, ensuring no air bubbles are present, and the stopper is inserted.

-

The pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

The outside of the pycnometer is carefully dried and it is weighed again.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature circulator

-

Dropper or pipette

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and the light source is adjusted.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Conformational Analysis

The physical properties of cyclohexane derivatives are heavily influenced by their conformational preferences. The chair is the most stable conformation of the cyclohexane ring. For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions.[9] Generally, bulky groups prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. In polysubstituted cyclohexanes like this compound, the relative stability of the various chair conformations for each stereoisomer will depend on the balance of these steric interactions. The most stable conformation will be the one that minimizes the overall steric energy.

Conclusion

References

- 1. emerson.com [emerson.com]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 4. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. davjalandhar.com [davjalandhar.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. (1S,2S,3S,4S)-1,2,3,4-tetramethylcyclohexane | C10H20 | CID 21117007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to the Stereoisomers of 1,2,3,4-Tetramethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2,3,4-tetramethylcyclohexane, focusing on their structure, conformational analysis, and the principles governing their relative stabilities. While direct experimental quantitative data for these specific isomers are scarce in publicly available literature, this guide leverages well-established principles of stereochemistry and conformational analysis of substituted cyclohexanes to provide a robust theoretical framework.

Introduction to the Stereoisomers of this compound

This compound is a saturated cyclic hydrocarbon with the molecular formula C10H20.[1] The presence of four chiral centers at carbons 1, 2, 3, and 4 gives rise to a number of possible stereoisomers. These isomers can be broadly classified as diastereomers and, in some cases, enantiomers, based on the relative spatial orientation of the four methyl groups. The stereochemistry is best understood by considering the methyl groups to be either on the same side ("cis") or on opposite sides ("trans") of the cyclohexane (B81311) ring's average plane.

The conformational flexibility of the cyclohexane ring, primarily its existence in rapidly interconverting chair conformations, is a critical factor in determining the overall three-dimensional structure and stability of these stereoisomers.[2] The energetic penalties associated with unfavorable steric interactions, particularly 1,3-diaxial interactions, dictate the preferred conformation and, consequently, the relative stability of each isomer.[3]

Conformational Analysis

The most stable conformation of a cyclohexane ring is the chair conformation, which minimizes both angle strain and torsional strain.[4] In a substituted cyclohexane, each substituent can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. Through a process called ring flipping, axial substituents become equatorial and vice versa.

For the stereoisomers of this compound, the most stable chair conformation for each isomer will be the one that minimizes the number of methyl groups in the sterically hindered axial positions. An axial methyl group experiences 1,3-diaxial interactions with the two axial hydrogens on the same side of the ring, which introduces significant steric strain.[5] The energy cost of an axial methyl group is approximately 7.6 kJ/mol.[5]

The relative stability of the different stereoisomers is therefore determined by the number of axial methyl groups in their most stable chair conformations. Isomers that can adopt a conformation with all four methyl groups in equatorial positions will be the most stable.

Quantitative Analysis of Stereoisomer Stability

Due to the limited availability of direct experimental or computational data for the stereoisomers of this compound, the following table provides an estimated ranking of stability based on the principles of conformational analysis. The strain energy is estimated based on the number of axial methyl groups in the most stable chair conformation, where each axial methyl group contributes approximately 7.6 kJ/mol of strain due to 1,3-diaxial interactions.[3][5] Additional gauche interactions between adjacent methyl groups also contribute to the overall strain energy.

| Stereoisomer Configuration (Relative) | Most Stable Chair Conformation (Axial/Equatorial) | Estimated Number of Axial Methyl Groups | Estimated Relative Strain Energy (kJ/mol) | Notes |

| 1e,2e,3e,4e | e,e,e,e | 0 | 0 | Most stable isomer |

| 1a,2e,3e,4e | a,e,e,e | 1 | ~7.6 | |

| 1e,2a,3e,4e | e,a,e,e | 1 | ~7.6 | |

| 1e,2e,3a,4e | e,e,a,e | 1 | ~7.6 | |

| 1e,2e,3e,4a | e,e,e,a | 1 | ~7.6 | |

| 1a,2a,3e,4e | a,a,e,e | 2 | ~15.2 | |

| 1a,2e,3a,4e | a,e,a,e | 2 | ~15.2 | |

| ... | ... | ... | ... | Further isomers with more axial groups will be progressively less stable. |

Note: This table presents estimated values based on established principles of conformational analysis. Actual values may vary due to complex steric and electronic effects.

Experimental Protocols

General Synthetic Approach: Catalytic Hydrogenation

A common method for the synthesis of substituted cyclohexanes is the catalytic hydrogenation of the corresponding aromatic precursor. For this compound, the starting material would be 1,2,3,4-tetramethylbenzene (B1201564) (durene).

Reaction:

1,2,3,4-tetramethylbenzene + 3H₂ --(Catalyst, Heat, Pressure)--> Mixture of this compound stereoisomers

Protocol Outline:

-

Reaction Setup: A solution of 1,2,3,4-tetramethylbenzene in a suitable solvent (e.g., ethanol (B145695) or acetic acid) is placed in a high-pressure autoclave.

-

Catalyst Addition: A hydrogenation catalyst, such as platinum oxide (Adam's catalyst) or rhodium-on-alumina, is added to the solution.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired level. The reaction mixture is heated and agitated for a sufficient time to ensure complete hydrogenation.

-

Workup and Purification: After cooling and depressurization, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting mixture of stereoisomers can be separated by fractional distillation or preparative gas chromatography.

Stereoisomer Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the identification and characterization of stereoisomers.

-

¹H NMR: The chemical shifts and coupling constants of the ring protons and methyl groups are sensitive to their stereochemical environment. Axial and equatorial protons will have different chemical shifts, and the coupling constants between adjacent protons depend on the dihedral angle between them, which can help to assign the relative stereochemistry.

-

¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. Stereoisomers with higher symmetry will have fewer signals than less symmetric isomers.

-

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY, HSQC, and NOESY, can be used to establish connectivity and spatial relationships between protons and carbons, aiding in the unambiguous assignment of the stereoisomers.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the stereoisomers of this compound.

Caption: Relationships between stereoisomers.

Caption: Cyclohexane chair interconversion.

Caption: A typical experimental workflow.

References

- 1. This compound | C10H20 | CID 94277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

Conformational Landscape of cis-1,2,3,4-Tetramethylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules, which in turn dictates their physical, chemical, and biological properties. This is of particular importance in drug development, where the specific conformation of a molecule can determine its binding affinity to a biological target. This technical guide provides a comprehensive analysis of the conformational preferences of cis-1,2,3,4-tetramethylcyclohexane. By applying the foundational principles of stereochemistry, including the assessment of steric strains such as 1,3-diaxial and gauche interactions, we can predict the relative stabilities of the possible chair conformations. Furthermore, this document outlines the standard experimental and computational methodologies that are employed to quantify the energetic landscape of substituted cyclohexanes.

Introduction: The Significance of Cyclohexane (B81311) Conformation

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, found in a vast array of natural products and synthetic compounds, including many pharmaceuticals. The non-planar "chair" conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H and C-C bonds).[1] Substituents on the cyclohexane ring can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).[1]

Through a process known as a ring flip, one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa.[2] For substituted cyclohexanes, these two chair conformers are often not energetically equivalent. The relative stability of each conformer is primarily determined by steric interactions.

Conformational Analysis of cis-1,2,3,4-Tetramethylcyclohexane

The cis configuration of 1,2,3,4-tetramethylcyclohexane dictates that all four methyl groups are on the same face of the cyclohexane ring. To analyze the conformational preferences, we must consider the two possible chair conformations and the steric strains associated with each.

Conformer A and Conformer B

In one chair conformation (Conformer A), the methyl groups will have a specific arrangement of axial (a) and equatorial (e) positions. Upon a ring flip, this will interconvert to Conformer B, where the positions are inverted. For a cis-1,2,3,4 substitution pattern, the two possible chair conformations are:

-

Conformer A: a, e, a, e

-

Conformer B: e, a, e, a

These two conformers are energetically equivalent due to the identical substitution pattern upon ring flip. Each conformer has two axial methyl groups and two equatorial methyl groups.

Analysis of Steric Strain

The primary destabilizing interactions in substituted cyclohexanes are 1,3-diaxial interactions and gauche butane (B89635) interactions.

-

1,3-Diaxial Interactions: An axial substituent experiences steric repulsion with the other two axial substituents (typically hydrogens) on the same side of the ring, located at the C3 and C5 positions relative to the substituent.[3][4] Each axial methyl group introduces significant 1,3-diaxial strain. The energetic cost of placing a methyl group in an axial position is quantified by its A-value, which is approximately 1.7 kcal/mol.[5]

-

Gauche Butane Interactions: When two substituents on adjacent carbons are both in equatorial positions or one is axial and the other equatorial, they can have a gauche relationship, similar to that in butane, which introduces steric strain (approximately 0.9 kcal/mol for two methyl groups).[4] In the case of vicinal diequatorial methyl groups, this interaction is present.

In both Conformer A (a, e, a, e) and Conformer B (e, a, e, a) of cis-1,2,3,4-tetramethylcyclohexane:

-

There are two axial methyl groups . Each of these will experience two 1,3-diaxial interactions with axial hydrogens.

-

There are two equatorial methyl groups .

-

There will be gauche interactions between adjacent methyl groups. For example, the C1(a)-C2(e) and C3(a)-C4(e) methyl groups in Conformer A will have gauche relationships. Similarly, the C2(e)-C3(a) methyl groups will have a gauche interaction.

Due to the symmetry of the two chair flips, both conformers possess the same number and types of steric interactions. Therefore, Conformer A and Conformer B are predicted to be of equal energy , and they will exist in a 1:1 ratio at equilibrium.

Quantitative Data Presentation

Table 1: Estimated Steric Strain Contributions in a Single Conformer of cis-1,2,3,4-Tetramethylcyclohexane

| Type of Interaction | Number of Interactions | Estimated Energy (kcal/mol) per Interaction | Total Estimated Energy (kcal/mol) |

| Axial Methyl Group (1,3-diaxial) | 2 | ~1.7 | ~3.4 |

| Gauche (Me-Me) Interaction (e.g., C1-C2) | 3 | ~0.9 | ~2.7 |

| Total Estimated Strain Energy | ~6.1 |

Note: This is a simplified estimation. The actual strain energy would be determined experimentally or through high-level computational calculations and may differ due to subtle geometric distortions.

Table 2: A-Values of Common Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

| -F | 0.25 |

| -Cl | 0.52 |

| -Br | 0.48 |

| -OH | 0.94 |

| -CH₃ | 1.74[6] |

| -CH₂CH₃ | 1.75 |

| -CH(CH₃)₂ | 2.15 |

| -C(CH₃)₃ | > 4.5 |

Experimental Protocols

The determination of conformational equilibria and the energy barriers between conformers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.

Low-Temperature NMR Spectroscopy

Objective: To slow the ring flip of cis-1,2,3,4-tetramethylcyclohexane on the NMR timescale to observe the signals of the individual chair conformers and determine their relative populations.

Methodology:

-

Sample Preparation: A solution of cis-1,2,3,4-tetramethylcyclohexane is prepared in a solvent that remains liquid at low temperatures (e.g., deuterated toluene, CD₂Cl₂).

-

Room Temperature Spectrum: A proton and carbon-13 NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion is rapid, and the spectra will show averaged signals for the methyl groups and ring protons.

-

Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of the ring flip slows down.

-

Coalescence Temperature: The temperature at which the averaged signals broaden and begin to resolve into separate signals for each conformer is the coalescence temperature. This can be used to calculate the free energy of activation for the ring flip.

-

Slow-Exchange Spectra: At a sufficiently low temperature (the slow-exchange limit), sharp, distinct signals for each of the two chair conformers will be observed.

-

Integration and Population Analysis: The relative populations of the two conformers are determined by integrating the areas of their respective signals in the proton or carbon-13 NMR spectrum.

-

Thermodynamic Parameters: The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations. By performing these measurements at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined from a van't Hoff plot (ln(K_eq) vs. 1/T).

Computational Chemistry Protocols

Computational chemistry is a powerful tool for modeling and calculating the energies of different conformers and the transition states that connect them.

Quantum Mechanical Calculations

Objective: To calculate the relative energies of the chair conformations of cis-1,2,3,4-tetramethylcyclohexane and to map the potential energy surface of the ring flip.

Methodology:

-

Structure Generation: The 3D structures of the two chair conformers (a, e, a, e and e, a, e, a) are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. A common and reliable method for this is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or larger).[7]

-

Frequency Calculations: A frequency calculation is performed on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

-

Relative Energy Calculation: The relative Gibbs free energy (ΔG) between the two conformers is calculated by taking the difference in their total computed free energies.

-

Transition State Search: To determine the energy barrier for the ring flip, a transition state search can be performed to locate the high-energy intermediate (likely a twist-boat or half-chair conformation).

Visualization of Conformational Analysis Workflow

The following diagrams illustrate the key logical and experimental workflows in the conformational analysis of cis-1,2,3,4-tetramethylcyclohexane.

Conclusion

The conformational analysis of cis-1,2,3,4-tetramethylcyclohexane reveals two degenerate chair conformations (a,e,a,e and e,a,e,a) that rapidly interconvert. The equal energy of these conformers is a direct result of the symmetrical distribution of steric strains, with each conformer possessing two axial and two equatorial methyl groups. While specific quantitative data for this molecule is not prevalent in the literature, the established principles of cyclohexane stereochemistry, combined with powerful experimental techniques like low-temperature NMR and computational modeling, provide a robust framework for a thorough analysis. For professionals in drug development and chemical research, a deep understanding of these conformational principles is essential for rational molecular design and for predicting the behavior of complex molecules.

References

- 1. is cis 1,2,3,4 tetramethyl cyclohexane meso compound or chiral? - askIITians [askiitians.com]

- 2. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Stability of Substituted Cyclohexanes [jove.com]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

Conformational Landscape of trans-1,2,3,4-Tetramethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth conformational analysis of trans-1,2,3,4-tetramethylcyclohexane. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from well-established principles of cyclohexane (B81311) stereochemistry to predict its conformational preferences. The analysis is grounded in the foundational concepts of steric strain, including 1,3-diaxial interactions and gauche butane (B89635) interactions, which are critical for understanding the structure-activity relationships in cyclic molecules relevant to drug design and materials science.

Introduction to Cyclohexane Conformations

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a chair conformation to minimize angle and torsional strain.[1][2] In a substituted cyclohexane, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[2][3] The relative stability of different chair conformations is primarily determined by the steric interactions of the substituents. Generally, conformations with bulkier substituents in equatorial positions are favored to avoid destabilizing 1,3-diaxial interactions.[2]

Conformational Isomers of trans-1,2,3,4-Tetramethylcyclohexane

The trans configuration of 1,2,3,4-tetramethylcyclohexane dictates the relative stereochemistry of the methyl groups. In a chair conformation, this leads to two possible arrangements that can interconvert through a process known as ring flipping. Let's denote the two primary chair conformations as Conformer A and Conformer B.

-

Conformer A: In this conformation, the methyl groups at C1, C2, and C4 are in equatorial positions, while the methyl group at C3 is in an axial position.

-

Conformer B: After a ring flip, the methyl groups at C1, C2, and C4 move to axial positions, and the methyl group at C3 becomes equatorial.

The equilibrium between these two conformers is a central aspect of the conformational analysis.

Analysis of Steric Interactions and Stability

The relative stability of Conformer A and Conformer B can be estimated by analyzing the steric strain in each. The primary sources of strain in substituted cyclohexanes are 1,3-diaxial interactions and gauche butane interactions.

Conformer A (1e, 2e, 3a, 4e):

-

1,3-Diaxial Interactions: The axial methyl group at C3 experiences two 1,3-diaxial interactions with the axial hydrogens at C1 and C5.

-

Gauche Butane Interactions:

-

The equatorial methyl groups at C1 and C2 have a gauche relationship.

-

The equatorial methyl group at C2 and the axial methyl group at C3 have a gauche relationship.

-

The axial methyl group at C3 and the equatorial methyl group at C4 have a gauche relationship.

-

Conformer B (1a, 2a, 3e, 4a):

-

1,3-Diaxial Interactions:

-

The axial methyl group at C1 interacts with the axial hydrogens at C3 and C5.

-

The axial methyl group at C2 interacts with the axial hydrogens at C4 and C6.

-

The axial methyl group at C4 interacts with the axial hydrogens at C2 and C6. This results in a significantly higher number of destabilizing 1,3-diaxial interactions compared to Conformer A.

-

-

Gauche Butane Interactions:

-

The axial methyl groups at C1 and C2 have a gauche relationship.

-

The equatorial methyl group at C3 and the axial methyl group at C4 have a gauche relationship.

-

Due to the substantially greater number of 1,3-diaxial interactions in Conformer B, it is expected to be significantly less stable than Conformer A. Therefore, the conformational equilibrium will strongly favor Conformer A.

Quantitative Energetic Analysis (Estimated)

The energetic preference for a substituent to be in an equatorial position is quantified by its "A-value," which is the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane.[4] The A-value for a methyl group is approximately 1.7 kcal/mol. This value primarily accounts for the two 1,3-diaxial interactions between the axial methyl group and the syn-axial hydrogens.

Based on this, we can estimate the relative energies of the two conformers.

| Conformer | Axial Methyl Groups | Estimated 1,3-Diaxial Strain (kcal/mol) | Relative Stability |

| A | 1 (at C3) | ~1.7 | More Stable |

| B | 3 (at C1, C2, C4) | ~5.1 | Less Stable |

Note: This is a simplified estimation and does not account for all gauche interactions or potential ring distortions. More accurate values would require computational modeling.

The energy difference (ΔG°) between the two conformers can be estimated to be approximately 3.4 kcal/mol (5.1 kcal/mol - 1.7 kcal/mol).

Proposed Experimental and Computational Protocols

To obtain precise quantitative data for the conformational analysis of trans-1,2,3,4-tetramethylcyclohexane, the following experimental and computational methods would be employed.

NMR spectroscopy is a powerful tool for conformational analysis.[5]

Protocol:

-

Sample Preparation: Dissolve a sample of trans-1,2,3,4-tetramethylcyclohexane in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

-

Low-Temperature NMR: Acquire ¹H and ¹³C NMR spectra at various low temperatures. At room temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the interconversion slows, allowing for the observation of signals from individual conformers.

-

Integration and Equilibrium Constant: At a temperature where the signals for both conformers are distinct and sharp, the ratio of the conformers can be determined by integrating the corresponding peaks. This ratio gives the equilibrium constant (K_eq).

-

Calculation of Free Energy Difference: The Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.[1]

Molecular mechanics and quantum mechanics calculations can provide detailed insights into the geometries and relative energies of the conformers.[6][7]

Protocol:

-

Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF or AMBER) to identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometries of the identified conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Relative Energy Calculation: Calculate the relative energies of the conformers to determine their relative populations and the energy barrier for interconversion.[1]

Conclusion

The conformational analysis of trans-1,2,3,4-tetramethylcyclohexane, based on established principles, strongly indicates a preference for the chair conformation where the methyl groups at C1, C2, and C4 are equatorial and the methyl group at C3 is axial. This preference is driven by the minimization of destabilizing 1,3-diaxial interactions. For precise quantitative data, low-temperature NMR spectroscopy and computational chemistry are the recommended methods. A thorough understanding of the conformational landscape of such molecules is crucial for predicting their physical properties and biological activities, making this type of analysis a cornerstone of modern drug development and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. auremn.org.br [auremn.org.br]

- 4. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Diaxial Strain in 1,2,3,4-Tetramethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of modern drug design and molecular modeling. The spatial arrangement of atoms in a molecule dictates its interactions with biological targets and, consequently, its efficacy and selectivity. Substituted cyclohexanes are ubiquitous structural motifs in pharmaceuticals and natural products, making a thorough understanding of their conformational preferences essential. This technical guide provides a detailed examination of 1,3-diaxial strain, a key factor governing the stereochemistry of cyclohexane (B81311) derivatives, with a specific focus on the complex case of 1,2,3,4-tetramethylcyclohexane. This document outlines the fundamental principles of conformational analysis, presents quantitative data on steric strain, details relevant experimental and computational methodologies, and provides visual representations of the conformational isomers to aid in the rational design of bioactive molecules.

Introduction to Conformational Analysis and 1,3-Diaxial Strain

The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). Through a process known as ring-flipping, these positions are interchangeable.

For a monosubstituted cyclohexane, the two chair conformations are not energetically equivalent.[2] A substituent in the equatorial position is generally more stable than in the axial position due to unfavorable steric interactions between the axial substituent and the two axial hydrogens on the same side of the ring (at the C3 and C5 positions).[3] These repulsive steric interactions are termed 1,3-diaxial interactions .[3]

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4] For a methyl group, the A-value is approximately 1.7 kcal/mol.[5] This destabilization is primarily due to gauche-butane-like interactions between the axial methyl group and the C3 and C5 axial hydrogens.[3]

Stereoisomers of this compound

The presence of four chiral centers in this compound gives rise to several stereoisomers. The relative orientation of the methyl groups (cis or trans) at each position dictates the overall stereochemistry and, consequently, the conformational preferences of the molecule. A comprehensive analysis requires examining the chair conformations of each possible stereoisomer to determine the most stable arrangement.

Quantitative Analysis of 1,3-Diaxial Strain

The total 1,3-diaxial strain in a given conformation of a polysubstituted cyclohexane can be estimated by summing the energetic contributions of all axial substituents. The following table provides the key energy values used in this analysis.

| Interaction | Energy (kcal/mol) |

| Axial Methyl Group (A-value) | 1.7 |

| Gauche Butane Interaction (Me/Me) | 0.9 |

Note: The A-value for a methyl group encompasses two gauche interactions with axial hydrogens. In more complex polysubstituted systems, additional gauche interactions between adjacent equatorial-axial or equatorial-equatorial methyl groups, as well as more severe 1,3-diaxial interactions between two methyl groups, must be considered.

Conformational Analysis of Selected this compound Isomers

To illustrate the principles of 1,3-diaxial strain analysis, we will examine a few representative stereoisomers of this compound. For each isomer, we will consider the two possible chair conformations and estimate the total steric strain.

Case Study 1: all-cis-1,2,3,4-Tetramethylcyclohexane

In the all-cis isomer, all methyl groups are on the same face of the ring.

-

Conformation A: Me(1,3) axial, Me(2,4) equatorial.

-

1,3-Diaxial Interactions:

-

Axial Me at C1 with axial H at C3 and C5: 1.7 kcal/mol

-

Axial Me at C3 with axial H at C1 and C5: 1.7 kcal/mol

-

Severe 1,3-diaxial interaction between Me at C1 and Me at C3. This is significantly more destabilizing than a Me-H interaction.

-

-

Gauche Interactions: Additional gauche interactions exist between adjacent methyl groups.

-

-

Conformation B (after ring flip): Me(1,3) equatorial, Me(2,4) axial.

-

1,3-Diaxial Interactions:

-

Axial Me at C2 with axial H at C4 and C6: 1.7 kcal/mol

-

Axial Me at C4 with axial H at C2 and C6: 1.7 kcal/mol

-

-

Gauche Interactions: Additional gauche interactions between adjacent methyl groups.

-

A precise calculation would require computational methods, but qualitatively, both conformations are highly strained. The severe 1,3-diaxial Me-Me interaction in Conformation A likely makes it less stable than Conformation B.

Case Study 2: 1,2-trans-3,4-cis-1,2,3,4-Tetramethylcyclohexane

Let's consider the isomer with Me at C1 up, C2 down, C3 up, and C4 up.

-

Conformation A: Me(1,3,4) equatorial, Me(2) axial.

-

1,3-Diaxial Interactions:

-

Axial Me at C2 with axial H at C4 and C6: 1.7 kcal/mol

-

-

Gauche Interactions:

-

Me(1e)-Me(2a)

-

Me(2a)-Me(3e)

-

Me(3e)-Me(4e)

-

-

-

Conformation B (after ring flip): Me(1,3,4) axial, Me(2) equatorial.

-

1,3-Diaxial Interactions:

-

Axial Me at C1 with axial H at C3 and C5: 1.7 kcal/mol

-

Axial Me at C3 with axial H at C1 and C5: 1.7 kcal/mol

-

Axial Me at C4 with axial H at C2 and C6: 1.7 kcal/mol

-

Severe 1,3-diaxial Me-Me interactions (e.g., C1-C3).

-

-

Gauche Interactions:

-

Me(1a)-Me(2e)

-

Me(2e)-Me(3a)

-

Me(3a)-Me(4a)

-

-

In this case, Conformation A with only one axial methyl group is significantly more stable than Conformation B, which suffers from multiple axial methyl groups and severe 1,3-diaxial Me-Me repulsions.

Experimental and Computational Protocols

Experimental Determination of Conformational Energies

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary experimental technique for determining conformational equilibria and the associated energy differences.[5]

-

Low-Temperature NMR: At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.

-

Integration of Signals: The relative populations of the two conformers can be determined by integrating the signals corresponding to the axial and equatorial substituents.

-

Calculation of Equilibrium Constant (Keq): The equilibrium constant is the ratio of the concentration of the more stable conformer to the less stable one.

-

Calculation of Gibbs Free Energy (ΔG): The free energy difference (A-value) can be calculated from the equilibrium constant using the equation: ΔG = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

A novel approach for highly biased equilibria involves using the natural abundance ¹³C signal of a ring carbon as an internal reference and comparing it to an enriched ¹³C signal in the minor conformer.[5]

Computational Chemistry Methods

Computational chemistry provides a powerful tool for predicting the relative stabilities of different conformers and quantifying the energetic contributions of various steric interactions.

-

Molecular Mechanics (MM): This method uses classical mechanics to model the potential energy surface of a molecule. Force fields such as MM3 and MM4 are parameterized to reproduce experimental geometries and energies. MM methods are computationally inexpensive and are well-suited for conformational searches of flexible molecules.

-

Quantum Mechanics (QM): These methods solve the Schrödinger equation to describe the electronic structure of a molecule.

-

Ab initio methods: These are based on first principles and do not rely on empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory provide high accuracy but are computationally demanding.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good balance between accuracy and computational cost and are widely used for conformational analysis.

-

Typical Computational Workflow:

-

Conformational Search: A systematic or stochastic search is performed to identify all low-energy conformers.

-

Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

Relative Energy Calculation: The relative energies of the conformers are determined to predict their relative populations.

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the key concepts of 1,3-diaxial strain and conformational equilibria.

Conclusion

The conformational preference of substituted cyclohexanes is a complex interplay of steric and electronic factors. For this compound, the stability of a given stereoisomer's conformation is primarily dictated by the number and nature of 1,3-diaxial interactions. By applying the principles of A-values and considering additional gauche interactions, a qualitative and semi-quantitative assessment of conformational stability can be achieved. For a more precise and detailed understanding, low-temperature NMR spectroscopy and computational chemistry are indispensable tools. A thorough grasp of these concepts is paramount for professionals in drug discovery and development, as it enables the rational design of molecules with optimized three-dimensional structures for enhanced biological activity and selectivity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Dynamics of 1,2,3,4-Tetramethylcyclohexane: A Technical Guide to Chair-Boat Interconversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular properties and biological activity. This technical guide provides an in-depth analysis of the chair-boat interconversion of 1,2,3,4-tetramethylcyclohexane, a polysubstituted cycloalkane that presents a complex interplay of steric interactions. While specific experimental data for all stereoisomers of this compound are not extensively documented in publicly available literature, this guide extrapolates from well-established principles of conformational analysis to provide a robust theoretical framework. We delve into the stereoisomerism of the title compound, the energetic contributions to conformational stability, and the application of dynamic Nuclear Magnetic Resonance (NMR) spectroscopy for characterizing these dynamic processes. This guide serves as a comprehensive resource for researchers in medicinal chemistry, materials science, and organic synthesis, where a deep understanding of molecular conformation is paramount.

Introduction to Cyclohexane (B81311) Conformation

The cyclohexane ring predominantly adopts a puckered chair conformation to minimize angular and torsional strain.[1] This chair conformation can undergo a "ring flip" to an alternative chair conformation, passing through higher energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations.[2][3] The relative energies of these conformations dictate the conformational equilibrium of the molecule.

For substituted cyclohexanes, the spatial arrangement of substituents significantly influences the stability of different conformers. Substituents can occupy either axial or equatorial positions. Equatorial positions are generally more sterically favored to avoid destabilizing 1,3-diaxial interactions.[4] The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[5][6] For a methyl group, the A-value is approximately 1.7-1.8 kcal/mol.[6]

In polysubstituted cyclohexanes like this compound, the conformational analysis is further complicated by gauche interactions between adjacent substituents.[4] The stereochemical relationship (cis/trans) between the methyl groups determines the distribution of axial and equatorial substituents in the chair conformations and, consequently, the overall stability.

Stereoisomerism in this compound

The presence of four chiral centers in this compound gives rise to several possible stereoisomers. The relative orientation of the methyl groups (cis or trans) defines each unique isomer. A detailed analysis of all possible stereoisomers is beyond the scope of this guide; however, we will consider representative examples to illustrate the principles of conformational analysis. For instance, the cis,cis,cis-1,2,3,4-tetramethylcyclohexane and various trans isomers will exhibit distinct conformational preferences due to the varying number of axial and gauche interactions.

Quantitative Analysis of Conformational Energies

Table 1: Estimated Steric Strain Energies in Cyclohexane Conformers

| Interaction Type | Estimated Energy (kcal/mol) |

| Methyl-Hydrogen 1,3-Diaxial Interaction | 1.8[6] |

| Methyl-Methyl Gauche Interaction | ~0.9[4] |

| Flagpole Hydrogens (Boat Conformation) | ~5.0[3] |

| Eclipsing Interactions (Boat Conformation) | Variable |

The energy difference between two chair conformers (ΔG°chair-chair) can be calculated by summing the steric strain energies for each conformer and taking the difference. The conformer with the lower total strain energy will be more populated at equilibrium.

Table 2: Hypothetical Conformational Analysis of a this compound Isomer

| Conformer | Axial Methyl Groups | Gauche Me-Me Interactions | Estimated Total Strain (kcal/mol) | Relative Population at 298 K (%) |

| Chair A | 2 | 3 | (2 * 1.8) + (3 * 0.9) = 6.3 | ~1 |

| Chair B | 1 | 2 | (1 * 1.8) + (2 * 0.9) = 3.6 | ~99 |

| Twist-Boat | - | - | ~5.5 (relative to lowest energy chair) | <0.1 |

| Boat | - | - | ~6.9 (relative to lowest energy chair) | <0.1 |

Note: This table is illustrative and the actual strain energies will depend on the specific stereoisomer.

Chair-Boat Interconversion Pathway

The interconversion between the two chair forms of a cyclohexane ring is a dynamic process that proceeds through several higher-energy intermediates and transition states. The generally accepted pathway involves the following steps:

Chair -> Half-Chair (Transition State) -> Twist-Boat (Intermediate) -> Boat (Transition State) -> Twist-Boat (Intermediate) -> Half-Chair (Transition State) -> Flipped Chair.

The energy barrier for the overall chair-to-chair interconversion is primarily determined by the energy of the half-chair transition state, which is approximately 10-11 kcal/mol for unsubstituted cyclohexane.[2] The boat conformation is a higher energy intermediate than the twist-boat due to steric repulsion between the "flagpole" hydrogens and torsional strain from eclipsed bonds.[3]

Caption: Energy profile for cyclohexane chair-boat interconversion.

Experimental Protocol: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes that are rapid on the human timescale but can be "frozen out" on the NMR timescale at low temperatures.

Sample Preparation

-

Dissolve a known concentration of the this compound isomer in a suitable low-freezing point solvent (e.g., deuterated chloroform-d, dichloromethane-d2, or vinyl chloride).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Transfer the solution to a high-quality NMR tube and seal it.

NMR Data Acquisition

-

Acquire a standard 1H or 13C NMR spectrum at ambient temperature. At this temperature, the chair-chair interconversion is typically fast, resulting in time-averaged signals for the axial and equatorial protons/carbons.

-

Gradually lower the temperature of the NMR probe in increments of 5-10 K.

-

Acquire a spectrum at each temperature, allowing the sample to equilibrate before each measurement.

-

Observe the changes in the NMR spectrum as the temperature is lowered. As the rate of interconversion slows, the broad, averaged signals will decoalesce and eventually sharpen into separate signals for each conformer.

Data Analysis

-

Coalescence Temperature (Tc): Identify the temperature at which the signals for the two interconverting sites merge into a single broad peak.

-

Rate Constant (k): At the coalescence temperature, the rate constant for the interconversion can be calculated using the following equation: k = (π * Δν) / √2 where Δν is the frequency difference between the two signals (in Hz) at a temperature well below coalescence.

-

Free Energy of Activation (ΔG‡): The Gibbs free energy of activation for the conformational change can be calculated from the rate constant at the coalescence temperature using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

Equilibrium Constant (Keq): At temperatures well below coalescence, where distinct signals for each conformer are observed, the equilibrium constant can be determined by integrating the signals corresponding to each conformer: Keq = [Conformer B] / [Conformer A] = IntegralB / IntegralA

-

Difference in Free Energy (ΔG°): The difference in Gibbs free energy between the two conformers can then be calculated from the equilibrium constant: ΔG° = -RT * ln(Keq)

Caption: Workflow for Dynamic NMR analysis of conformational exchange.

Conclusion

The chair-boat interconversion of this compound is a multifaceted process governed by a delicate balance of steric forces. While this guide provides a theoretical framework for understanding these dynamics, it also highlights the need for specific experimental studies on the various stereoisomers of this molecule. A thorough understanding of the conformational preferences and the energetic barriers to interconversion is critical for predicting the chemical and physical properties of these molecules. The methodologies outlined herein, particularly dynamic NMR spectroscopy, provide a powerful toolkit for researchers to elucidate the complex conformational landscapes of polysubstituted cyclohexanes, thereby enabling the rational design of molecules with desired three-dimensional structures and functions in fields ranging from drug discovery to materials science.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spcmc.ac.in [spcmc.ac.in]

Steric Hindrance in Polysubstituted Cyclohexanes: A Technical Guide for Drug Development Professionals

Abstract

The conformational integrity of cyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cyclohexane (B81311) ring represents a fundamental and frequently encountered motif in a vast array of therapeutic agents. The spatial arrangement of substituents on this six-membered ring, governed by principles of steric hindrance, profoundly influences molecular shape, reactivity, and, critically, the efficacy of drug-target interactions. This technical guide provides an in-depth exploration of the steric effects in polysubstituted cyclohexanes, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the quantitative assessment of steric strain, detail experimental and computational protocols for conformational analysis, and examine the implications of these principles on chemical reactivity and rational drug design.

Introduction: The Primacy of the Chair Conformation

To minimize inherent angle and torsional strain, the cyclohexane ring predominantly adopts a non-planar "chair" conformation.[1][2] In this thermodynamically most stable arrangement, substituents occupy one of two distinct positions: axial (parallel to the principal axis of the ring) or equatorial (extending from the "equator" of the ring).[1][2] Through a process known as ring inversion or "chair flip," these positions interconvert, with axial substituents becoming equatorial and vice versa.[3]

For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable due to the avoidance of destabilizing steric interactions.[3][4] Specifically, an axial substituent experiences repulsive van der Waals forces with the two other axial hydrogens on the same face of the ring, an energetically unfavorable arrangement termed a 1,3-diaxial interaction .[5][6][7]

Quantitative Analysis of Steric Hindrance

A-Values: A Quantitative Measure of Steric Bulk

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, commonly known as the A-value .[8] The A-value represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[8] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial orientation.[8]

The relationship between the A-value and the equilibrium constant (Keq) for the axial-equatorial equilibrium is defined by the equation:

ΔG° = -RT ln(Keq)

Where:

-

ΔG° is the A-value

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin[5]

Table 1: A-Values for Common Substituents in Cyclohexane

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| -F | 0.24 | 1.0 |

| -Cl | 0.4 | 1.7 |

| -Br | 0.2-0.7 | 0.8-2.9 |

| -I | 0.4 | 1.7 |

| -OH | 0.6 (0.9 in H-bonding solvents) | 2.5 (3.8 in H-bonding solvents) |

| -OCH₃ | 0.7 | 2.9 |

| -NH₂ | 1.2 (1.8 in H-bonding solvents) | 5.0 (7.5 in H-bonding solvents) |

| -CN | 0.2 | 0.8 |

| -COOH | 1.2 | 5.0 |

| -CH₃ | 1.8 | 7.5 |

| -CH₂CH₃ | 2.0 | 8.4 |

| -CH(CH₃)₂ | 2.2 | 9.2 |

| -C(CH₃)₃ | >4.5 | >18.8 |

| -C₆H₅ | 3.0 | 12.6 |

Data compiled from multiple sources.[9][10]

1,3-Diaxial Interaction Energies

In polysubstituted cyclohexanes, the total steric strain is a summation of all gauche and 1,3-diaxial interactions. For a given chair conformation, the relative energy can be estimated by summing the A-values of all axial substituents.[11] This additivity allows for the prediction of the more stable conformer in complex systems.[12]

Table 2: Strain Energies of 1,3-Diaxial Interactions

| Interacting Groups | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) |

| H / H | 0 | 0 |

| CH₃ / H | 0.9 | 3.8 |

| OH / H | 0.5 | 2.1 |

| CH₃ / CH₃ | 3.6 | 15.1 |

| CH₃ / OH | 2.5 | 10.5 |

Note: These values are approximate and can be influenced by other substituents and solvent effects.

Experimental and Computational Protocols

Experimental Determination of A-Values via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of cyclohexane derivatives.[7] Variable-temperature (VT) NMR experiments are particularly useful for determining A-values.[13]

Protocol: Determining A-Values using Variable-Temperature ¹H NMR

-

Sample Preparation:

-

Dissolve a known concentration of the monosubstituted cyclohexane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The solvent should have a low freezing point to allow for low-temperature measurements.

-

Transfer the solution to a high-quality NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer equipped with a variable-temperature unit.

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the ring flip is rapid on the NMR timescale, and an averaged signal for each proton is observed.

-

-

Low-Temperature Data Acquisition:

-

Gradually lower the temperature of the probe in increments of 10-20 K.[13] Allow the temperature to equilibrate for at least 10-15 minutes at each step.

-

Acquire a ¹H NMR spectrum at each temperature.

-

As the temperature decreases, the rate of chair-flipping slows down. The averaged signals will broaden, then coalesce, and finally, at a sufficiently low temperature (the coalescence temperature), separate signals for the axial and equatorial conformers will be observed.

-

-

Data Analysis:

-

At a temperature where the interconversion is slow and distinct signals for both conformers are visible, carefully integrate the signals corresponding to a specific proton (or group of protons) in the axial and equatorial conformers.

-

The ratio of the integrals directly corresponds to the equilibrium constant (Keq = [equatorial]/[axial]).

-

Using the equation ΔG° = -RT ln(Keq), calculate the A-value at that specific temperature.

-

Computational Chemistry Approach

Computational methods, particularly Density Functional Theory (DFT), provide a powerful in silico approach to determine the relative energies of different conformers.[14]

Protocol: Calculating Conformational Energies using DFT

-

Structure Building:

-

Using a molecular modeling software (e.g., GaussView), build the 3D structures of the two chair conformers (axial and equatorial) of the polysubstituted cyclohexane.

-

-

Geometry Optimization:

-

Perform a geometry optimization for each conformer. This process finds the lowest energy structure for each conformer.

-

A common level of theory for this is B3LYP with a 6-31G(d) basis set.

-

-

Frequency Calculation:

-

After optimization, perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Energy Calculation and Analysis:

-

Extract the Gibbs free energy (or electronic energy + ZPVE for a 0 K approximation) for both the axial and equatorial conformers from the output files.

-

The energy difference between the two conformers (E_axial - E_equatorial) corresponds to the A-value.

-

Impact of Steric Hindrance on Chemical Reactivity

The conformational preference of substituents significantly impacts the reactivity of the cyclohexane ring. Axial substituents are generally more sterically hindered and can influence reaction rates and stereochemical outcomes.

-

Steric Hindrance: Reactions involving an attack on an axial substituent or on the carbon to which it is attached are often slower than the corresponding reaction on an equatorial substituent. For example, the saponification of ethyl 4-tert-butylcyclohexanecarboxylate is significantly faster for the trans isomer (equatorial ester) than for the cis isomer (axial ester).[13]

-

Steric Acceleration: In some cases, steric strain can be released in the transition state, leading to an accelerated reaction rate. This is often observed in reactions where an axial group departs, relieving the 1,3-diaxial strain.

Implications in Drug Design and Development

The three-dimensional shape of a drug molecule is critical for its binding to a biological target. The conformational rigidity and the spatial orientation of functional groups on a cyclohexane ring can be exploited to achieve high-affinity and selective binding.

-

Receptor Binding: A drug molecule with a polysubstituted cyclohexane core must adopt a specific conformation to fit into the binding pocket of its target protein. The energetic cost of adopting a less stable conformation can significantly reduce binding affinity. Therefore, designing molecules that have a low-energy conformation matching the binding site's geometry is a key strategy in drug design.

-

Pharmacophore Presentation: The cyclohexane ring serves as a scaffold to present key pharmacophoric groups in a precise spatial arrangement. By controlling the stereochemistry and substitution pattern, medicinal chemists can fine-tune the orientation of these groups to optimize interactions with the target. While specific FDA-approved drug case studies detailing the critical role of cyclohexane conformation are often proprietary, the principle is widely applied in the design of various therapeutic agents, including steroids, prostaglandins, and numerous small molecule inhibitors.[15][16]

Conclusion

A thorough understanding of the steric effects in polysubstituted cyclohexanes is indispensable for the modern drug discovery and development professional. The principles of conformational analysis, quantified by A-values and 1,3-diaxial interactions, provide a predictive framework for molecular design. The judicious application of experimental techniques like NMR spectroscopy and computational methods such as DFT allows for the detailed characterization of the conformational landscape of drug candidates. By leveraging this knowledge, scientists can design molecules with optimized three-dimensional structures, leading to enhanced target affinity, selectivity, and ultimately, therapeutic efficacy.

References

- 1. scispace.com [scispace.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 8. Substituent Effects on Rates and Stereoselectivities of Conrotatory Electrocyclic Reactions of Cyclobutenes. A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strain Energy Increments [cxp.cengage.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 12. researchgate.net [researchgate.net]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. FDA-approved drugs featuring macrocycles or medium-sized rings - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 1,2,3,4-Tetramethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the various stereoisomers of 1,2,3,4-tetramethylcyclohexane. Due to the complexity and limited availability of complete spectral assignments for all possible stereoisomers in a single source, this document synthesizes available data and provides a foundational understanding for researchers working with polysubstituted cyclohexanes.

Introduction to Stereoisomerism and Conformational Analysis

This compound can exist as several stereoisomers depending on the relative orientation of the four methyl groups (axial or equatorial). The conformational flexibility of the cyclohexane (B81311) ring, primarily existing in a chair conformation, further complicates spectral analysis. The chair-to-chair interconversion can lead to time-averaged spectra at room temperature, while low-temperature NMR studies may be required to resolve individual conformers. The stereochemical arrangement of the methyl groups significantly influences the chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra, making NMR spectroscopy a powerful tool for stereoisomer elucidation.

Data Presentation: 1H and 13C NMR Spectral Data

Due to the scarcity of a complete, tabulated dataset for all stereoisomers of this compound in the refereed literature, the following tables represent a compilation of expected chemical shift ranges and representative data based on analogous substituted cyclohexanes. Precise chemical shifts and coupling constants are highly dependent on the specific stereoisomer and the experimental conditions (e.g., solvent, temperature).

Table 1: Representative ¹H NMR Spectral Data for this compound Isomers

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constants (J, Hz) |

| Methyl Protons (CH₃) | 0.7 - 1.2 | Doublet or Singlet | 6.0 - 7.5 (for doublets) |

| Methine Protons (CH-CH₃) | 1.0 - 2.0 | Multiplet | - |

| Methylene Protons (CH₂) | 0.9 - 1.8 | Multiplet | - |

Table 2: Representative ¹³C NMR Spectral Data for this compound Isomers

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methyl Carbons (CH₃) | 15 - 25 |

| Methine Carbons (CH-CH₃) | 30 - 45 |

| Methylene Carbons (CH₂) | 20 - 40 |

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, based on standard practices for small organic molecules.

1. Sample Preparation:

-

Sample Purity: The sample of this compound should be of high purity, free from paramagnetic impurities which can cause line broadening.

-

Solvent: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

-

Concentration: A concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically used for ¹H NMR, while a higher concentration (20-100 mg) may be necessary for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.

2. NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the spectra of these isomers.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for the full relaxation of the protons before the next pulse.

-

Number of Scans: The number of scans can range from 8 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-